Naphthalen-1-yl 2,4,6-trimethylbenzenesulfonate
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Overview
Description
Naphthalen-1-yl 2,4,6-trimethylbenzenesulfonate is an organic compound that belongs to the class of sulfonate esters It is characterized by the presence of a naphthalene ring and a trimethylbenzenesulfonate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Naphthalen-1-yl 2,4,6-trimethylbenzenesulfonate typically involves the reaction of naphthalen-1-ol with 2,4,6-trimethylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:
Naphthalen-1-ol+2,4,6-trimethylbenzenesulfonyl chloride→Naphthalen-1-yl 2,4,6-trimethylbenzenesulfonate+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Naphthalen-1-yl 2,4,6-trimethylbenzenesulfonate can undergo various chemical reactions, including:
Substitution Reactions: The sulfonate group can be substituted by nucleophiles such as amines, alcohols, or thiols.
Oxidation Reactions: The naphthalene ring can be oxidized to form naphthoquinones or other oxidized derivatives.
Reduction Reactions: The compound can be reduced under specific conditions to yield reduced forms of the naphthalene ring.
Common Reagents and Conditions
Substitution Reactions: Typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation Reactions: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
Substitution Reactions: Products include naphthalen-1-yl derivatives with various functional groups replacing the sulfonate group.
Oxidation Reactions: Products include naphthoquinones and other oxidized naphthalene derivatives.
Reduction Reactions: Products include reduced forms of the naphthalene ring, such as dihydronaphthalenes.
Scientific Research Applications
Naphthalen-1-yl 2,4,6-trimethylbenzenesulfonate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Materials Science: Utilized in the development of novel materials with specific properties, such as photochromic materials.
Biological Research: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Industrial Applications: Employed in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of Naphthalen-1-yl 2,4,6-trimethylbenzenesulfonate depends on its specific application. In organic synthesis, it acts as a sulfonate ester, facilitating nucleophilic substitution reactions. In biological systems, its mechanism of action may involve interactions with cellular components, leading to specific biological effects. The exact molecular targets and pathways involved can vary depending on the context of its use.
Comparison with Similar Compounds
Similar Compounds
Naphthalene-2-sulfonate: Another sulfonate ester with a similar structure but different substitution pattern.
Benzene-1,3,5-trisulfonate: A sulfonate ester with three sulfonate groups attached to a benzene ring.
Toluene-4-sulfonate: A sulfonate ester with a single sulfonate group attached to a toluene ring.
Uniqueness
Naphthalen-1-yl 2,4,6-trimethylbenzenesulfonate is unique due to the presence of both a naphthalene ring and a trimethylbenzenesulfonate group. This combination imparts distinct chemical properties, making it valuable for specific applications in organic synthesis and materials science.
Properties
IUPAC Name |
naphthalen-1-yl 2,4,6-trimethylbenzenesulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18O3S/c1-13-11-14(2)19(15(3)12-13)23(20,21)22-18-10-6-8-16-7-4-5-9-17(16)18/h4-12H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHYFWNWVIRKSLU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)OC2=CC=CC3=CC=CC=C32)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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